Sildenafil mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

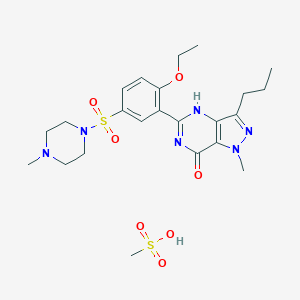

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNUXJEVSROFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sildenafil Mesylate in Pulmonary Hypertension: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular and clinical underpinnings of sildenafil mesylate's efficacy in the treatment of pulmonary hypertension (PH). By delving into its specific mechanism of action, this whitepaper aims to provide a comprehensive resource for professionals engaged in cardiovascular and pulmonary research and drug development.

Core Mechanism of Action: Potentiation of the Nitric Oxide-cGMP Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme abundantly expressed in the pulmonary vasculature.[1][2] The therapeutic effect of sildenafil in pulmonary hypertension is primarily mediated through the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3]

Under normal physiological conditions, endothelial cells produce NO, which diffuses into adjacent pulmonary artery smooth muscle cells. There, NO stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[4] This pathway is crucial for maintaining low pulmonary vascular resistance.

In pulmonary hypertension, endothelial dysfunction often leads to impaired NO production and signaling. PDE5 metabolizes and degrades cGMP, thereby attenuating its vasodilatory effects.[3] Sildenafil's targeted inhibition of PDE5 prevents the breakdown of cGMP, leading to its accumulation within the pulmonary artery smooth muscle cells.[5] This amplification of the cGMP signal results in enhanced vasodilation, reduction of pulmonary vascular resistance and pressure, and ultimately, alleviation of the workload on the right ventricle.[6]

Figure 1: Sildenafil's Mechanism of Action in Pulmonary Hypertension.

Quantitative Data Summary

The following tables summarize key quantitative data related to sildenafil's pharmacodynamics, pharmacokinetics, and clinical efficacy in adult patients with pulmonary hypertension.

Table 1: Pharmacodynamic Properties of Sildenafil

| Parameter | Value | Reference |

| PDE5 Inhibition (IC50) | 1-9 nM | [7] |

| PDE5 Inhibition (IC50) | ~1-4 nM | [8] |

| PDE5 Inhibition (IC50) | 3.4 nM (rat MPA) | [8] |

| PDE5 Inhibition (IC50) | 3.5 nM | [5] |

| Selectivity over PDE1 | 80-fold | [7] |

| Selectivity over PDE6 | ~10-fold | [7] |

Table 2: Pharmacokinetic Parameters of Sildenafil in Adults with Pulmonary Hypertension

| Parameter | Value | Reference |

| Bioavailability | ~40% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes | [6] |

| Plasma Protein Binding | ~96% | [6] |

| Metabolism | Hepatic (primarily CYP3A4, lesser extent CYP2C9) | [6] |

| Elimination Half-life (t1/2) | ~4 hours | [6] |

| Excretion | Feces (~80%), Urine (~13%) | [6] |

| Oral Clearance (CL/F) with Bosentan | 120.6 L/h/kg | [9] |

| Oral Clearance (CL/F) with Ambrisentan | Significantly lower than with Bosentan | [9] |

| Area Under the Curve (AUC0-8) with Bosentan | 165.8 ng·h/mL | [9] |

| Area Under the Curve (AUC0-8) with Ambrisentan | 396.8 ng·h/mL | [9] |

Table 3: Hemodynamic and Clinical Efficacy from Key Clinical Trials (SUPER-1 Study)

| Parameter | Placebo | Sildenafil 20 mg tid | Sildenafil 40 mg tid | Sildenafil 80 mg tid | Reference |

| Change in 6-Minute Walk Distance (m) | - | +45 | +46 | +50 | [3] |

| Change in Mean Pulmonary Arterial Pressure (mmHg) | - | -2.1 | -3.0 | -5.1 | [10] |

| Change in Pulmonary Vascular Resistance (dyn·s·cm-5) | - | -123 | -131 | -170 | [10] |

| Change in Cardiac Index (L/min/m2) | - | +0.20 | +0.23 | +0.28 | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the validation and further exploration of sildenafil's mechanism of action.

Measurement of PDE5 Activity

The inhibitory effect of sildenafil on PDE5 is a cornerstone of its mechanism. Various assays are employed to quantify this activity.

a) Radiometric Assay:

This traditional method involves the use of radiolabeled cGMP (e.g., [3H]cGMP) as a substrate for PDE5.

-

Protocol Outline:

-

Recombinant human PDE5 is incubated with the test compound (sildenafil) at varying concentrations.

-

[3H]cGMP is added to initiate the enzymatic reaction.

-

The reaction is terminated, and the product, [3H]5'-GMP, is separated from the unhydrolyzed substrate using techniques like ion-exchange chromatography.

-

The radioactivity of the product is measured by liquid scintillation counting to determine the rate of hydrolysis.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

b) Non-Radiometric Assays:

More recent methods avoid the use of radioactive materials.

-

Fluorescent Assay: Utilizes a fluorescently labeled cGMP derivative. The binding of this substrate to PDE5 results in a change in fluorescence polarization, which is altered upon hydrolysis. Inhibition of PDE5 by sildenafil prevents this change, allowing for quantification of its inhibitory activity.[11]

-

LC/MS-Based Assay: A label-free method that directly measures the substrate (cGMP) and the product (GMP).[1]

-

Protocol Outline:

-

PDE5A is incubated with the inhibitor.

-

cGMP is added to start the reaction.

-

The reaction is stopped, and the mixture is analyzed by liquid chromatography-mass spectrometry (LC/MS) to quantify the amounts of cGMP and GMP.

-

The percentage of inhibition is calculated based on the reduction in GMP formation.[1]

-

-

Figure 2: General Workflow for a PDE5 Activity Assay.

Clinical Trial Protocol: The SUPER-1 Study

The Sildenafil Use in Pulmonary Arterial Hypertension (SUPER-1) trial was a pivotal study that established the efficacy of sildenafil in this patient population.[3]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[3][12]

-

Patient Population: 278 patients with symptomatic pulmonary arterial hypertension (idiopathic, associated with connective tissue disease, or repaired congenital systemic-to-pulmonary shunts).[3][12]

-

Intervention: Patients were randomized to receive either placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg, administered orally three times daily.[3][12]

-

Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD) at week 12.[3]

-

Secondary Endpoints:

-

Change in mean pulmonary artery pressure (mPAP).

-

Change in World Health Organization (WHO) functional class.

-

Incidence of clinical worsening.[3]

-

-

Methodology for Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 12 to measure hemodynamic parameters, including mPAP, pulmonary vascular resistance (PVR), and cardiac index (CI).

References

- 1. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 2. Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase-5 inhibitors in management of pulmonary hypertension: safety, tolerability, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil‐Bosentan and Sildenafil‐Ambrisentan Combination Therapies for Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PDE5 Inhibition Kinetics of Sildenafil Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic parameters and experimental methodologies used to characterize the inhibition of phosphodiesterase type 5 (PDE5) by sildenafil mesylate. The information presented is intended to serve as a resource for researchers in pharmacology and drug development.

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is a widely utilized therapeutic agent.[1] Its mechanism of action involves the competitive inhibition of PDE5, which is the enzyme responsible for the degradation of cGMP.[1] This inhibition leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the pulmonary vasculature, resulting in smooth muscle relaxation and vasodilation.[2] A thorough understanding of the kinetics of this interaction is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.

cGMP Signaling Pathway and Sildenafil's Mechanism of Action

The physiological mechanism of smooth muscle relaxation is initiated by the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Sildenafil, by competitively binding to the catalytic site of PDE5, prevents this hydrolysis, thereby enhancing the signaling pathway.[2]

Caption: cGMP signaling pathway and the inhibitory action of Sildenafil.

Quantitative Data on Sildenafil-PDE5 Inhibition Kinetics

The interaction between sildenafil and PDE5 has been characterized by several kinetic parameters. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and equilibrium dissociation constant (KD) are commonly reported measures of potency. The association (kon) and dissociation (koff) rate constants provide further insight into the dynamics of the binding event. It is important to note that reported values can vary between studies due to differences in experimental conditions, such as enzyme source and substrate concentration.

A study utilizing [3H]sildenafil in exchange dissociation experiments with purified recombinant PDE5 identified two dissociation components, suggesting two conformers of the PDE5 catalytic site.[3] The dissociation half-lives (t1/2) were found to be 1 and 14 minutes.[3] From these, the dissociation rate constants (koff) can be calculated using the formula: koff = ln(2) / t1/2. The association rate constant (kon) can then be estimated from the relationship KD = koff / kon.

| Kinetic Parameter | Value | Method | Reference |

| IC50 | 3.7 ± 1.4 nM | PDE5 Catalytic Activity Assay | [4] |

| Ki | 1 nM | Competitive Inhibition Analysis | [1] |

| KD (isotherm) | 4.8 ± 0.80 nM | [3H]Sildenafil Binding Isotherm | [4] |

| KD (dissociation rate) | 3.7 ± 0.29 nM | [3H]Sildenafil Exchange Dissociation | [4] |

| t1/2 (dissociation) | Component 1: 1 minComponent 2: 14 min | [3H]Sildenafil Exchange Dissociation | [3] |

| koff (calculated) | Component 1: ~0.0116 s⁻¹Component 2: ~0.00083 s⁻¹ | Calculation from t1/2 | [3] |

| kon (estimated) | Component 1: ~3.1 x 10⁶ M⁻¹s⁻¹Component 2: ~2.2 x 10⁵ M⁻¹s⁻¹ | Calculation from KD and koff | [3][4] |

Experimental Protocols

The determination of PDE5 inhibition kinetics can be achieved through various experimental approaches. Below are detailed methodologies for two common assays.

Radiolabeled Competitive Binding Assay

This method directly measures the binding of a radiolabeled ligand (e.g., [3H]sildenafil) to PDE5 and its displacement by an unlabeled inhibitor.

Materials:

-

Purified recombinant PDE5

-

[3H]sildenafil

-

Unlabeled this compound

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Wash buffer (e.g., cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled sildenafil in binding buffer. The final concentrations should span a range appropriate for determining the IC50.

-

Binding Reaction: In a microcentrifuge tube or 96-well plate, combine the purified PDE5 enzyme, a fixed concentration of [3H]sildenafil (typically at or below its KD), and varying concentrations of unlabeled sildenafil. Include control tubes with no unlabeled inhibitor (total binding) and tubes with a high concentration of unlabeled inhibitor (non-specific binding).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., on ice or at room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Based Inhibition Assay

This homogeneous assay format is well-suited for high-throughput screening and relies on the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule.

Materials:

-

Purified recombinant PDE5A1 enzyme

-

Fluorescently labeled cGMP analog (tracer)

-

This compound

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT, 1% DMSO)

-

Stop buffer

-

GMP detection mixture containing a GMP-specific antibody

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of sildenafil in the assay buffer.

-

Enzyme Reaction: In a microplate, add the PDE5 enzyme to the wells containing the different concentrations of sildenafil.

-

Initiation of Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature to allow for cGMP hydrolysis.

-

Termination and Detection: Add a stop buffer followed by a GMP detection mixture. This mixture contains a fluorescent tracer and a GMP-specific antibody. The GMP produced by the PDE5 reaction will displace the tracer from the antibody.

-

Second Incubation: Incubate the plate for a further period (e.g., 90 minutes) to allow the displacement reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of GMP produced and thus to the PDE5 activity. Plot the percentage of PDE5 activity against the logarithm of the sildenafil concentration and fit the data to determine the IC50.

Experimental Workflow

The general workflow for determining the inhibition kinetics of a compound like sildenafil on PDE5 involves several key stages, from initial assay setup to final data analysis.

Caption: A generalized workflow for determining PDE5 inhibition kinetics.

Conclusion

The kinetic characterization of sildenafil's interaction with PDE5 reveals it to be a potent, competitive inhibitor with a rapid association and a biphasic dissociation. The variability in reported kinetic parameters underscores the importance of standardized and well-described experimental protocols. The methodologies outlined in this guide provide a robust framework for the continued investigation of PDE5 inhibitors, facilitating the development of novel therapeutics with optimized kinetic profiles.

References

- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sildenafil Mesylate in Various Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sildenafil mesylate and related forms (citrate and base) in a variety of common aqueous and organic solvents. The information presented herein is critical for professionals involved in the formulation, development, and analysis of sildenafil-based pharmaceutical products. Understanding the solubility characteristics is a fundamental prerequisite for designing effective drug delivery systems, ensuring bioavailability, and developing robust analytical methodologies.

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility being a key determinant of its absorption and overall bioavailability.[3] Sildenafil is a weakly basic drug, and its solubility is highly dependent on pH.[1][4] To enhance its aqueous solubility and improve its biopharmaceutical profile, sildenafil is often formulated as a salt, most commonly as sildenafil citrate and also as this compound.[1][5] This guide collates solubility data from various sources, details common experimental protocols for solubility determination, and provides visual workflows to aid in laboratory practice.

Quantitative Solubility Data

The solubility of sildenafil can vary significantly depending on its form (base, citrate, or mesylate salt), the solvent system, pH, and temperature. The following tables summarize the available quantitative solubility data for this compound and, for comparative purposes, sildenafil citrate and sildenafil base.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water | 92[6] | 161.21[6] | Sonication recommended.[6] Another source reports 100 mg/mL.[7][8] |

| Ethanol | 4[6][7][8] | 7.01[6] | Sonication recommended.[6] |

| DMSO | 5.71[6] | 10[6] | Sonication recommended.[6] Another source reports 100 mg/mL, advising the use of fresh DMSO as moisture can reduce solubility.[8] |

Table 2: Solubility of Sildenafil Citrate

| Solvent System | Solubility (mg/mL) | Notes |

| Aqueous & pH-Dependent | ||

| Water (distilled) | 3.5[3][9][10][11] | Also reported as 4.1 ± 1.3 mg/mL.[1][12][13] |

| Aqueous Buffer (pH 1.2, 37°C) | 37.25[4][14] | Demonstrates high solubility in acidic conditions.[15] |

| Aqueous Buffer (pH 4.0, 37°C) | 21.19[4] | |

| Aqueous Buffer (pH 5.0, 37°C) | 18.53[4] | Another study reports 2.041 ± 0.336 mg/mL at pH 5.[9] |

| Aqueous Buffer (pH 6.8, 37°C) | 0.4[4] | Solubility sharply decreases as pH approaches neutral.[15] |

| Aqueous Buffer (pH 7.4, 37°C) | 0.24[4] | |

| Aqueous Buffer (pH 8.0, 37°C) | 0.22[4][14] | |

| Organic & Other Solvents | ||

| DMSO | ~14[2] | Another source reports 2 mg/mL. |

| Dimethyl Formamide (DMF) | ~10[2] | |

| Methanol | Slightly Soluble[16] | |

| Dimethyl Isosorbide | 9.98 ± 0.79[1][12][13] | |

| Oleic Acid | 6.77 ± 0.54[1][12][13] | |

| Miglyol | 4.23 ± 0.39[1][12][13] | |

| Ethanol | Insoluble / ~1 mg/mL[10] | |

| Hexane | Practically Insoluble[16] |

Table 3: Solubility of Sildenafil Base

| Solvent | Solubility (mg/mL) | Notes |

| Water | Insoluble[1][13] | |

| Ethanol | 5.2 ± 1.2[1][13] | |

| Diethylene glycol monoethyl ether (Transcutol®) | 24.7 ± 4.7[1][13] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[17]

Shake-Flask Method for Equilibrium Solubility

This protocol outlines a generalized procedure for determining the solubility of this compound.

-

Preparation: A series of vials are prepared, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions).[17]

-

Addition of Solute: An excess amount of this compound powder is added to each vial. The addition of excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.[17][18]

-

Equilibration: The vials are sealed and placed in a constant temperature environment, such as an incubator or water bath shaker. They are then agitated for a predetermined period, typically 24 to 48 hours, to ensure that the system reaches equilibrium.[17][18] Continuous agitation facilitates the dissolution process.

-

Phase Separation: After the equilibration period, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful collection of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.45 µm).[17][18]

-

Quantification: The concentration of this compound in the clear, saturated solution (filtrate or supernatant) is determined using a validated analytical method.

Analytical Quantification Methods

-

UV-Vis Spectrophotometry: This is a common and straightforward method for quantification. The saturated solution is appropriately diluted with the solvent to fall within the linear range of the instrument. The absorbance is then measured at the wavelength of maximum absorption (λmax) for sildenafil, which is approximately 294 nm.[17][19] The concentration is calculated using a previously established calibration curve of known sildenafil concentrations versus their absorbance.[17]

-

High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers higher specificity and sensitivity and is the preferred method for complex mixtures or when high accuracy is required. A C18 column is typically used with an isocratic mobile phase, often a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[20][21] Detection is performed using a UV detector at a suitable wavelength, such as 228 nm or 298 nm.[20][21] The concentration in the sample is determined by comparing its peak area to those of standard solutions of known concentrations.

Visualized Workflows and Pathways

Diagrams are essential tools for visualizing experimental processes and relationships. The following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Decision logic for selecting an analytical quantification method.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents [patents.google.com]

- 4. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 131543-23-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | PDE | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2015140748A2 - Sildenafil solutions and methods of making and using same - Google Patents [patents.google.com]

- 11. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 21. thaiscience.info [thaiscience.info]

Crystal Structure Analysis of Sildenafil Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly impact its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration in drug development. This technical guide provides an in-depth overview of the analytical techniques used for the crystal structure analysis of sildenafil polymorphs. While the focus is on the general methodology applicable to various sildenafil salts, it is important to note the limited publicly available data specifically for sildenafil mesylate polymorphs. This guide will utilize data from other well-characterized sildenafil salts, such as the citrate and various other forms, to illustrate the principles and experimental protocols for polymorphic screening and characterization.

Introduction to Polymorphism in Sildenafil

Sildenafil can exist in various solid forms, including anhydrous polymorphs, solvates, and salts, each with distinct physicochemical properties.[1] The most common commercially available form is sildenafil citrate. However, other salt forms, including the mesylate, are of interest in pharmaceutical development for potentially improved properties. The identification and characterization of all possible polymorphic forms of a sildenafil salt are crucial for selecting the optimal form for development and ensuring consistent product quality.[1]

The solid-state landscape of sildenafil is extensive, with numerous crystalline forms reported for the free base and its various salts.[1] These different forms arise from variations in the arrangement of molecules in the crystal lattice. Such variations can influence thermodynamic properties like melting point and solubility, as well as kinetic properties like dissolution rate.

Analytical Techniques for Polymorph Characterization

A multi-technique approach is essential for the comprehensive characterization of sildenafil polymorphs. The primary techniques employed include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR and Raman).

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for the identification and characterization of crystalline materials.[2] Each crystalline polymorph produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on the crystal lattice structure.[3]

The following table summarizes the characteristic 2θ peaks for various sildenafil salt polymorphs, which can serve as a reference for the analysis of new salt forms like the mesylate. It is important to note that a shift of more than 0.2° in the 2θ angle may indicate a different crystal structure.[3]

| Sildenafil Salt | Polymorph | Characteristic 2θ Peaks (±0.2°) |

| Esylate [4] | Form I | 8.2, 13.6, 16.2, 24.9 |

| Form II | 4.6, 10.5, 11.4, 18.4 | |

| Form III | 6.0, 9.9, 11.9, 22.2 | |

| Hydrochloride [4] | Form I | 10.9, 13.7, 15.0, 18.0, 19.0 |

| Form II | 6.7, 10.0, 13.3, 14.0 | |

| Hemisulphate [4] | Form I | 8.1, 10.3, 16.2, 17.1, 24.9 |

| Hemitartrate [4] | Form I | 5.5, 12.1, 17.4 |

| Form II | 5.2, 7.2, 12.3, 21.6 | |

| Fumarate [4] | Form I | 7.6, 9.3, 14.7, 15.7, 24.0 |

| Citrate [5] | N/A | 7.4, 8.1, 10.2, 13.1, 14.4, 16.2, 17.5, 19.8, 20.6, 22.7, 24.4, 28.5 |

| Base [3] | N/A | 5.15 (100% relative intensity) |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[6][7] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is useful for identifying solvates and hydrates.[8]

The table below presents the melting points and other thermal events for different sildenafil forms. These values are crucial for understanding the thermodynamic stability relationships between polymorphs.

| Sildenafil Form | Thermal Event | Temperature (°C) |

| Sildenafil Citrate [9] | Melting Endotherm | 189.4 |

| Sildenafil Hemisulphate (Form I) [4] | DSC Endotherm | ~220 |

| Sildenafil Hemitartrate (Form I) [4] | DSC Endotherm | ~231 |

| Sildenafil Base [5] | Melting Point | 189-190 |

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[10][11] Differences in the crystal packing and molecular conformation of polymorphs can lead to distinct shifts in the vibrational frequencies, making these techniques valuable for polymorph identification and characterization.[10][11]

The following table lists some of the characteristic FTIR and Raman peaks for sildenafil. The presence, absence, or shift of these peaks can be used to differentiate between polymorphs.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR [10][12] | ~3300 | N-H stretching |

| ~1698 | C=O stretching | |

| 1580-1650 | N-H bending | |

| ~1579 | N-H bonds | |

| ~1489 | C=C bonds in benzene ring | |

| ~1359 | Asymmetrical S=O stretch | |

| ~1172 | Symmetrical S=O stretch | |

| Raman [11] | 1584 | Phenyl ring stretching |

| 1530 | C=N stretching | |

| 1401 | CH₂ deformation | |

| 1235 | Sulfonyl C-S stretching |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data in polymorph analysis.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain the diffraction pattern of a this compound sample for polymorph identification and characterization.

Methodology:

-

Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Goniometer Configuration: Bragg-Brentano θ-θ.

-

Detector: A position-sensitive detector is recommended for faster data acquisition.

-

Scan Range: Typically 5° to 40° in 2θ.

-

Step Size: 0.02° per step.

-

Scan Speed: 1°/min or appropriate to obtain a good signal-to-noise ratio.

-

-

Data Collection: Run the XRPD scan and collect the diffraction data.

-

Data Analysis: Process the raw data to identify the 2θ positions and intensities of the diffraction peaks. Compare the obtained pattern with known patterns of other sildenafil salts or polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating.

-

Instrument Setup:

-

Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.

-

Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 250 °C).

-

Reference: An empty, sealed aluminum pan.

-

-

Data Collection: Place the sample and reference pans in the DSC cell and start the temperature program.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (area under the peak).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a this compound sample to identify functional groups and for comparison with other polymorphs.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Collection: Collect the background spectrum (with no sample) and then the sample spectrum.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of a this compound sample for complementary vibrational information.

Methodology:

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a suitable sample holder.

-

Instrument Setup:

-

Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence.

-

Laser Power: Use the lowest possible laser power that gives a good signal to avoid sample degradation.

-

Spectral Range: 200 to 1800 cm⁻¹.

-

Integration Time: Adjust the integration time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Collection: Focus the laser on the sample and collect the Raman spectrum.

-

Data Analysis: Analyze the positions, intensities, and shapes of the Raman bands.

Workflow and Logical Relationships

The characterization of this compound polymorphs follows a logical workflow to ensure comprehensive analysis and data interpretation.

The following diagram illustrates the logical relationship between the key analytical techniques and their role in polymorph characterization.

Conclusion

References

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007110559A1 - Pharmaceutically acceptable salts and polymorphic forms of sildenafil - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Sildenafil Mesylate in Preclinical Animal Models: An In-depth Technical Guide

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] The mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle and vasodilation.[3][4] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of sildenafil in preclinical animal models is a cornerstone of drug development. It provides essential data for dose selection, safety assessment, and prediction of human pharmacokinetics.[2][5] This technical guide offers a comprehensive overview of the PK profile of sildenafil in key preclinical species, details the experimental protocols employed, and visualizes the core signaling pathways and workflows.

Pharmacokinetic Profiles by Animal Model

The pharmacokinetics of sildenafil have been characterized in several preclinical species, with rodents and dogs being the most common models.[5][6] Significant inter-species differences exist in parameters such as bioavailability, half-life, and volume of distribution.

Rat Models

Rats, particularly Sprague-Dawley strains, are frequently used for initial PK screening. Sildenafil generally exhibits rapid absorption but low oral bioavailability in this species, primarily due to extensive first-pass metabolism.[7]

Data Summary: Pharmacokinetic Parameters of Sildenafil in Rats

| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Study Conditions | Reference |

| 2.5 mg/kg, Oral | 480 ± 22 | 2.0 ± 0.0 | 1750 ± 115 (AUC 0-t) | 3.8 ± 0.3 | N/A | Normal Control Rats | [8] |

| 2.5 mg/kg, Oral | 1160 ± 45 | 4.0 ± 0.0 | 7930 ± 254 (AUC 0-t) | 6.2 ± 0.4 | N/A | Diabetic Nephropathy Rats | [8] |

| 10 mg/kg, IV | N/A | N/A | 1480 ± 260 | N/A | 100% | Control Rats | [9] |

| 20 mg/kg, Oral | N/A | N/A | 370 ± 250 | N/A | N/A | Control Rats | [9] |

| 20 mg/kg, Oral | 92.1 | 0.5 | 159.5 (AUC 0-∞) | 1.8 | N/A | Sildenafil Citrate RLD | [10] |

| 30 mg/kg, Oral | N/A | N/A | N/A | N/A | 14.6% | Sprague-Dawley Rats | [7] |

| 4 mg/kg, IV | ~1128 (Extrapolated) | N/A | N/A | 1.9 ± 0.1 | 100% | Male Rats | [11][12] |

-

Absorption: Following oral administration, the time to reach maximum plasma concentration (Tmax) is typically around 1-2 hours.[5][8] However, the absolute oral bioavailability is low, reported to be around 14.6% at a 30 mg/kg dose.[7] This low bioavailability is attributed to a significant first-pass effect, with studies indicating that approximately 71% of an oral dose is cleared by intestinal metabolism and 49% of the absorbed drug is cleared by the liver before reaching systemic circulation.[7]

-

Distribution: The volume of distribution in rats is approximately 1-2 L/kg.[5][6]

-

Metabolism: Sildenafil is extensively metabolized in the liver, primarily through N-demethylation to form its major active metabolite, N-desmethyl sildenafil.[5][6] The cytochrome P450 enzymes, specifically CYP2C11 and CYP3A subfamilies, are heavily involved in its metabolism.[9] Studies in rats with induced liver cirrhosis or diabetes show significantly altered pharmacokinetics, including increased AUC, due to decreased expression of these metabolizing enzymes.[9]

-

Excretion: The majority of a sildenafil dose is excreted in the feces as metabolites.[5][6]

Dog Models

Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies. Compared to rats, dogs exhibit a longer half-life and a larger volume of distribution for sildenafil.[5]

Data Summary: Pharmacokinetic Parameters of Sildenafil in Dogs

| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Study Conditions | Reference |

| 1 mg/kg, Oral | 102.7 ± 34.1 | 0.9 ± 0.2 | 239.1 ± 72.3 (AUC inf) | 2.6 ± 0.5 | N/A | CEPH Model, Fasted | [1] |

| 2 mg/kg, Oral | 234.3 ± 70.9 | 1.1 ± 0.4 | 557.7 ± 146.9 (AUC inf) | 2.8 ± 0.3 | N/A | CEPH Model, Fasted | [1] |

| 4 mg/kg, Oral | 420.2 ± 136.6 | 1.3 ± 0.5 | 1146.4 ± 341.2 (AUC inf) | 3.5 ± 0.3 | N/A | CEPH Model, Fasted | [1] |

| 2 mg/kg, Oral (FCT) | 49.1 ± 28.7 | 2.1 ± 0.9 | 148.4 ± 71.6 | 1.8 ± 0.8 | N/A | Healthy Beagles | [13] |

| 2 mg/kg, Rectal (ODF) | 10.1 ± 2.0 | 1.0 ± 0.4 | 31.1 ± 11.9 | 2.2 ± 0.6 | 25 ± 8 (Relative) | Healthy Beagles | [13] |

| 1 mg/kg, IV | N/A | N/A | N/A | 5.2 ± 2.1 | 100% | Healthy Beagles | [12] |

FCT: Film Coated Tablet; ODF: Orally Disintegrating Film; CEPH: Chronic Embolic Pulmonary Hypertension

-

Absorption: Sildenafil is rapidly absorbed after oral administration in dogs, with Tmax occurring around 1 hour.[1] The presence of food can significantly impact absorption, leading to a 29% reduction in Cmax and an 11% reduction in AUC.[14][15] In dogs with a chronic embolic pulmonary hypertension (CEPH) model, Cmax and AUC increased proportionally with doses from 1 to 4 mg/kg.[1][16]

-

Distribution: Dogs show a greater volume of distribution (around 5.2 L/kg) compared to rodents, which is attributed to lower plasma protein binding (84% in dogs vs. 94-96% in rodents).[5][6]

-

Metabolism: The metabolic pathways are similar to other species, involving piperazine N-demethylation as a primary route.[5][17]

-

Excretion: As with other models, excretion is predominantly through the feces.[5][17] The elimination half-life is notably longer in dogs (approx. 3.5-6.1 h) than in rodents.[1][5]

Rabbit Models

Rabbits are often used in developmental and reproductive toxicology studies. Pharmacokinetic studies in this species have highlighted the physiological changes that can affect drug disposition.

Data Summary: Pharmacokinetic Parameters of Sildenafil in Rabbits

| Parameter | Non-Pregnant Rabbits | Pregnant Rabbits | Study Conditions | Reference |

| Dose & Route | 10 mg/kg, Subcutaneous | 10 mg/kg, Subcutaneous | Single dose | [18][19] |

| Central Volume of Distribution (L) | 32.1 | 12.2 | Population PK Model | [18][19] |

| Peripheral Volume of Distribution (L) | 110 | 44.4 | Population PK Model | [18][19] |

| Formation Clearance to Metabolite (L/h) | 13.3 | 7.8 | Population PK Model | [18][19] |

-

Absorption & Distribution: Studies have shown that pregnancy significantly impacts sildenafil's pharmacokinetics in rabbits.[18][19] Pregnant rabbits exhibit lower central and peripheral volumes of distribution compared to their non-pregnant counterparts.[18][20]

-

Metabolism: The formation clearance of sildenafil to its N-desmethyl metabolite is also reduced during pregnancy.[18][19] This leads to an increased peak concentration and overall 24-hour exposure (AUC) to the parent drug in pregnant rabbits.[18][20]

-

Excretion: The elimination half-life in rodents like rabbits is generally short, in the range of 0.4-1.3 hours.[5][6]

Key Experimental Methodologies

The generation of reliable pharmacokinetic data hinges on standardized and validated experimental protocols.

Animal Models and Drug Administration

-

Species: Healthy male Sprague-Dawley rats (200-250 g), Beagle dogs (10-15 kg), and New Zealand white rabbits are commonly used.[7][19][21] Disease models, such as rats with streptozotocin-induced diabetic nephropathy or dogs with microsphere-induced pulmonary hypertension, are also employed to study PK changes in pathological states.[1][8]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water. An acclimatization period is allowed before the study begins.

-

Administration: For oral studies, animals are often fasted overnight.[1][8] Sildenafil mesylate is administered via oral gavage as a solution or suspension.[8] Intravenous studies involve administering the drug through a cannulated vein, often the femoral or jugular vein.[7]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples (approx. 0.5 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24 hours) post-dosing.[8] In rats, blood is commonly drawn from the retro-orbital plexus.[8][22]

-

Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -20°C or lower until analysis.[8][22]

Bioanalytical Methods

Quantification of sildenafil and its metabolites in plasma is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with either UV or mass spectrometry detection.

-

Sample Preparation: Plasma samples typically undergo extraction to remove proteins and interfering substances. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Plasma is mixed with an organic solvent like ethyl acetate or diethyl ether. The organic layer containing the drug is then separated and evaporated.[1][22]

-

Protein Precipitation: A solvent such as acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.[23]

-

-

Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[22] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[22][24]

-

Detection and Quantification:

-

HPLC-UV: Detection is performed at a wavelength of around 230 nm.[22]

-

LC-MS/MS: Tandem mass spectrometry offers higher sensitivity and selectivity. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for sildenafil (e.g., m/z 475.4 → 283.3) and its N-desmethyl metabolite (m/z 461.4 → 283.2).[23] An internal standard (e.g., sildenafil-d8) is used for accurate quantification.[23][24]

-

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental analysis software. Key parameters include Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[1][21]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preclinical PK Studies

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of sildenafil.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Sildenafil's Core Signaling Pathway

Sildenafil exerts its pharmacological effect by modulating the nitric oxide (NO)/cGMP signaling pathway.

References

- 1. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in the pharmacokinetic of sildenafil citrate in rats with Streptozotocin-induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of single‐dose sildenafil administered orally in clinically healthy dogs: Effect of feeding and dose proportionality | Semantic Scholar [semanticscholar.org]

- 15. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension [jstage.jst.go.jp]

- 17. metaphactory [semopenalex.org]

- 18. Pregnancy affects the pharmacokinetics of sildenafil and its metabolite in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lirias.kuleuven.be [lirias.kuleuven.be]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

An In-depth Technical Guide on the Interaction of Sildenafil Mesylate with Nitric Oxide Synthase Isoforms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action is intrinsically linked to the nitric oxide (NO) signaling pathway. While sildenafil does not directly bind to or inhibit nitric oxide synthase (NOS) isoforms, its function is to amplify the downstream effects of NO. This guide delineates the core mechanism of sildenafil action and explores its complex, indirect interactions with the three primary NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). The primary interaction involves the prevention of cyclic guanosine monophosphate (cGMP) degradation, the second messenger generated following NOS-mediated NO production.[1][3][4] Additionally, emerging evidence reveals that sildenafil can modulate the expression and activity of NOS isoforms, leading to varied physiological and pathological outcomes. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Amplification of the NO/cGMP Signaling Cascade

The principal mechanism of sildenafil is not a direct interaction with NOS but rather the potentiation of the NO signaling pathway through the inhibition of PDE5.[5] The sequence of this pathway is critical for its physiological effects, particularly in smooth muscle relaxation.

-

NO Production: In response to physiological stimuli (e.g., sexual stimulation), nNOS and eNOS are activated, catalyzing the production of NO from L-arginine.[6][7]

-

sGC Activation: NO, a gaseous signaling molecule, diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[6]

-

cGMP Synthesis: This binding activates sGC, which then converts guanosine triphosphate (GTP) into the second messenger, cGMP.[7]

-

Smooth Muscle Relaxation: Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1]

-

Signal Termination by PDE5: PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal and promoting smooth muscle contraction.[8]

-

Sildenafil's Role: Sildenafil acts as a competitive binding agent for PDE5, preventing the degradation of cGMP.[1] This leads to an accumulation of cGMP, amplifying and prolonging the NO-dependent relaxation of smooth muscle.[9]

Data Presentation: Sildenafil Potency and Selectivity

Sildenafil's efficacy is derived from its high potency for PDE5 and its selectivity over other PDE isozymes. This minimizes off-target effects. The IC50 value, the concentration required to inhibit 50% of an enzyme's activity, is a key metric.

| PDE Isozyme | Sildenafil IC50 (nM) | Location / Function | Reference(s) |

| PDE5 | 3.5 - 8.5 | Corpus cavernosum, pulmonary vasculature; cGMP hydrolysis | [10][11][12][13] |

| PDE1 | 280 | Brain, heart, smooth muscle; Ca²⁺/calmodulin-stimulated | [10] |

| PDE2 | >30,000 | Adrenal gland, heart; cGMP-stimulated | [10] |

| PDE3 | >30,000 | Heart, platelets; cGMP-inhibited | [10] |

| PDE4 | >30,000 | Immune cells, brain; cAMP-specific | [10] |

| PDE6 | 33 | Retina; cGMP hydrolysis in phototransduction | [10] |

Interaction with Specific NOS Isoforms

While the primary mechanism is downstream of NO production, sildenafil exhibits significant indirect interactions with NOS isoforms, primarily by modulating their expression or post-translational activation.

Endothelial Nitric Oxide Synthase (eNOS)

Studies suggest that sildenafil can promote eNOS function, providing a vasculoprotective effect. In sickle cell disease models, continuous sildenafil administration reversed abnormalities in eNOS phosphorylation at the positive regulatory site Ser-1177 and enhanced its interaction with the positive regulator heat-shock protein 90 (HSP90).[14][15] This activation is mediated by the upstream kinase Akt.[14] In human endothelial cells, sildenafil treatment enhances eNOS phosphorylation and expression, an effect that can counteract insulin resistance-induced endothelial dysfunction.[16]

Neuronal Nitric Oxide Synthase (nNOS)

The efficacy of sildenafil in treating erectile dysfunction is critically dependent on a functional nNOS isoform. Studies using knockout mice have demonstrated that nNOS, not eNOS, is the predominant source of NO for initiating penile erection.[17][18] In mice lacking nNOS, sildenafil failed to augment electrically-evoked erectile responses, whereas it remained effective in mice lacking eNOS.[17][18] Furthermore, in a rat model of hypertension induced by chronic NOS inhibition with L-NAME, the resulting erectile dysfunction and decreased nNOS expression were not reversed by sildenafil treatment, despite the restoration of cGMP levels.[19] This underscores that sildenafil is an amplifier of an existing NO signal, and if the primary NO source (nNOS) is significantly depleted, sildenafil's efficacy is compromised.

Inducible Nitric Oxide Synthase (iNOS)

The interaction between sildenafil and iNOS is multifaceted and appears to be highly context-dependent.

-

Pro-inflammatory Context: In vascular smooth muscle cells, sildenafil was found to potentiate cytokine-mediated expression of iNOS and subsequent NO synthesis. This effect was dependent on the activation of the sGC-cGMP signaling cascade.[20]

-

Anti-inflammatory Context: Conversely, in models of neuroinflammation, sildenafil has been shown to exert a protective, anti-inflammatory effect partially through the inhibition of iNOS.[21][22] In iNOS knockout mice with induced demyelination, sildenafil's anti-inflammatory effects were limited, suggesting iNOS is a key mediator of its neuroprotective action in this context.[21]

-

Cardioprotection: In the context of myocardial ischemia-reperfusion injury, sildenafil-induced delayed cardioprotection is dependent on the induction of iNOS. Treatment with a selective iNOS inhibitor abolished the protective effects of sildenafil in the mouse heart.[23]

This dual role suggests that sildenafil's effect on iNOS is not one of direct modulation but is influenced by the surrounding cellular and signaling environment.

Experimental Protocols & Methodologies

Investigating the nuanced interactions between sildenafil and NOS isoforms requires a combination of molecular, biochemical, and functional assays.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to quantify the expression levels of total and phosphorylated forms of NOS isoforms and related signaling proteins.

Protocol Outline:

-

Sample Preparation: Tissues (e.g., penile, cardiac) or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by size on an SDS-PAGE gel.[15]

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-p-eNOS Ser-1177, anti-iNOS, anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin).

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceuticals | Free Full-Text | The Effects of Different Doses of Sildenafil on Coronary Blood Flow and Oxidative Stress in Isolated Rat Hearts [mdpi.com]

- 14. Sildenafil promotes eNOS activation and inhibits NADPH oxidase in the transgenic sickle cell mouse penis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sildenafil Promotes eNOS Activation and Inhibits NADPH Oxidase in the Transgenic Sickle Cell Mouse Penis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sildenafil Reduces Insulin-Resistance in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chronic inhibition of nitric-oxide synthase induces hypertension and erectile dysfunction in the rat that is not reversed by sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sildenafil Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells via Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sildenafil (Viagra) protective effects on neuroinflammation: the role of iNOS/NO system in an inflammatory demyelination model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Sildenafil induces delayed preconditioning through inducible nitric oxide synthase-dependent pathway in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Sildenafil Mesylate's Effects on Endothelial Function: A Technical Guide

Introduction

Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule. Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is well-known for its therapeutic role in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, which involves the potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway, has garnered significant interest for its potential to improve endothelial function. This technical guide provides an in-depth overview of the basic research on sildenafil's effects on the endothelium, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: The NO/cGMP Pathway

The primary mechanism by which sildenafil exerts its effects on the vasculature is through the inhibition of PDE5, an enzyme that degrades cGMP.[1][2] Endothelial cells produce NO via the enzyme endothelial nitric oxide synthase (eNOS).[3] NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP.[1][3] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), resulting in reduced intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby amplifying and prolonging the vasodilatory effects of NO.[1][4]

References

In-Silico Modeling of Sildenafil Mesylate Binding to PDE5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Sildenafil mesylate to its molecular target, phosphodiesterase type 5 (PDE5). This document outlines the fundamental signaling pathway, experimental and computational protocols, and key quantitative data derived from in-silico analyses, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The NO/cGMP/PDE5 Signaling Pathway

Sildenafil's therapeutic effect, particularly in the treatment of erectile dysfunction, is rooted in its potent and selective inhibition of PDE5. This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Under normal physiological conditions, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[1][4] PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP.[2][4] Sildenafil, acting as a competitive inhibitor of PDE5, prevents the degradation of cGMP, thereby prolonging the vasodilatory effects of NO.[5]

In-Silico Methodologies

Computational modeling provides a powerful tool for understanding the molecular interactions between Sildenafil and PDE5. The primary in-silico techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in elucidating the binding mode of Sildenafil within the catalytic site of PDE5 and estimating its binding affinity.

-

Protein Preparation:

-

The crystal structure of the PDE5 catalytic domain in complex with Sildenafil is obtained from the Protein Data Bank (PDB IDs: 1UDT, 2H42).[6][7][8]

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

-

The protein structure is saved in PDBQT format for use with AutoDock Vina.[9]

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 5212 for Sildenafil).[10]

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).[10]

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The ligand is saved in PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of PDE5. The dimensions and center of the grid are determined based on the position of the co-crystallized Sildenafil in the original PDB file.

-

-

Docking Simulation:

-

Analysis of Results:

-

The results are analyzed to identify the binding pose with the lowest binding energy.

-

The interactions between Sildenafil and the amino acid residues in the PDE5 active site are visualized and analyzed.

-

Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the Sildenafil-PDE5 complex over time, offering a more realistic representation of the biological system.

-

System Preparation:

-

The docked Sildenafil-PDE5 complex is placed in a periodic boundary box.

-

The box is solvated with a suitable water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[10]

-

-

Energy Minimization:

-

The energy of the system is minimized to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

Production MD Run:

-

A production MD simulation is run for a significant duration (e.g., 80-160 ns) to generate a trajectory of the complex's dynamics.[10]

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD) and the flexibility of individual residues (e.g., Root Mean Square Fluctuation - RMSF).

-

The persistence of key interactions (e.g., hydrogen bonds) between Sildenafil and PDE5 is monitored throughout the simulation.

-

Quantitative Data Summary

The following tables summarize key quantitative data from in-silico and in-vitro studies of Sildenafil's interaction with PDE5.

| Parameter | Value | Method | Reference |

| Binding Affinity (Docking Score) | -8.1 kcal/mol | Molecular Docking (AutoDock Vina) | [9][12] |

| Binding Free Energy (MM/GBSA) | -41.12 kcal/mol | MD Simulation | [13] |

| Inhibition Constant (Ki) | 1 nM | Biochemical Assay | [5] |

| IC50 | 3.7 ± 1.4 nM | Biochemical Assay | [14] |

| Dissociation Constant (KD) | 8.3 - 13.3 nM | Radioligand Binding Assay | [15] |

Table 1: Binding Affinity and Potency of Sildenafil for PDE5

| Amino Acid Residue | Interaction Type | Reference |

| Gln817 | Hydrogen Bond | [10][16] |

| Tyr612 | H-π Interaction | [17] |

| Phe820 | Hydrophobic Interaction | [18] |

| Phe786 | Hydrophobic Interaction | [18] |

| Asp764 | Hydrogen Bond | [12] |

Table 2: Key Amino Acid Residues in PDE5 Interacting with Sildenafil

Experimental Protocols

PDE5 Inhibition Assay (In-vitro)

This protocol provides a general framework for determining the inhibitory activity of compounds against PDE5.

-

Reaction Mixture Preparation:

-

Initiation and Incubation:

-

Termination and Detection:

-

The reaction is terminated by adding a stop solution.[19]

-

The amount of remaining cGMP or the product (GMP) is quantified. This can be achieved through various methods, including:

-

Radioligand Assay: Using [3H]cGMP and measuring the radioactivity of the resulting [3H]GMP.[15]

-

Fluorescence Polarization Assay: Using a fluorescently labeled cGMP substrate.[20][21]

-

Colorimetric Assay: Using a malachite green-based method to detect the inorganic phosphate released upon GMP hydrolysis by a subsequent enzyme (e.g., alkaline phosphatase).[19]

-

-

-

Data Analysis:

-

The percentage of PDE5 inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

In-silico modeling, through techniques like molecular docking and molecular dynamics simulations, serves as an indispensable tool in modern drug discovery. The detailed analysis of the Sildenafil-PDE5 interaction at a molecular level not only elucidates the mechanism of action of this well-established drug but also provides a robust framework for the design and development of novel, more selective, and potent PDE5 inhibitors. The integration of computational predictions with in-vitro experimental validation is crucial for accelerating the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. 2h42 - Crystal structure of PDE5 in complex with sildenafil - Summary - Protein Data Bank Japan [pdbj.org]

- 9. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. europeanreview.org [europeanreview.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 20. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 21. bpsbioscience.com [bpsbioscience.com]

Sildenafil Mesylate: A Technical Guide to its Role in Angiogenesis and Vasculogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of sildenafil mesylate, a phosphodiesterase type 5 (PDE5) inhibitor, in the critical biological processes of angiogenesis and vasculogenesis. Sildenafil is emerging as a molecule of significant interest beyond its primary clinical applications, with a growing body of evidence suggesting its potential to modulate the formation of new blood vessels. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Concepts: Angiogenesis, Vasculogenesis, and Sildenafil's Mechanism of Action

Angiogenesis is the formation of new blood vessels from pre-existing ones, a crucial process in development, wound healing, and also in pathological conditions such as tumor growth. Vasculogenesis , on the other hand, is the de novo formation of blood vessels from endothelial progenitor cells (EPCs), primarily occurring during embryogenesis but also contributing to postnatal neovascularization.

Sildenafil's primary mechanism of action is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil increases intracellular levels of cGMP, thereby enhancing the signaling cascade of nitric oxide (NO).[1][2] The NO/cGMP pathway is a central regulator of vasodilation and has been shown to play a significant role in promoting angiogenesis and vasculogenesis.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of sildenafil on various parameters of angiogenesis and vasculogenesis.

Table 1: In Vitro Effects of Sildenafil on Endothelial Cells

| Cell Type | Sildenafil Concentration | Observed Effect | Percentage Change | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 µmol/l | Decreased Proliferation | -48.4% | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/l | Decreased Proliferation | -89.6% | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µmol/l | Decreased Cell Viability | -27.1% | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µmol/l | Decreased Cell Viability | -30.2% | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 µmol/l | Decreased Cell Viability | -62.9% | [4] |

| Human Coronary Arteriolar Endothelial Cells (HCAEC) | 10 µM and 20 µM | Increased Tube Formation | Prominent Formation | [3] |